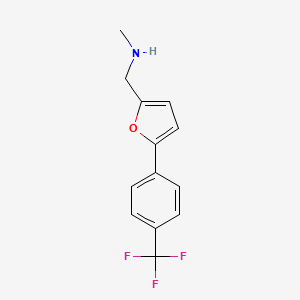
N-Methyl-1-(5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-1-(5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine is an organic compound that features a furan ring substituted with a trifluoromethylphenyl group and a methylamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the trifluoromethylphenyl group: This step can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the trifluoromethylphenyl group is coupled with a halogenated furan ring in the presence of a palladium catalyst.
Methylation of the amine group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.
化学反应分析
Types of Reactions
N-Methyl-1-(5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The trifluoromethylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Nitro or sulfonated derivatives of the trifluoromethylphenyl group.
科学研究应用
N-Methyl-1-(5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of N-Methyl-1-(5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the methylamine group can form hydrogen bonds with polar residues.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar structure but lacks the furan ring.
N-Phenyl-bis(trifluoromethanesulfonimide): Contains a trifluoromethyl group but has a different core structure.
(4-(Trifluoromethyl)phenyl)methanamine: Similar structure but lacks the furan ring and methylamine group.
Uniqueness
N-Methyl-1-(5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine is unique due to the combination of the furan ring, trifluoromethylphenyl group, and methylamine group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research.
属性
分子式 |
C13H12F3NO |
|---|---|
分子量 |
255.23 g/mol |
IUPAC 名称 |
N-methyl-1-[5-[4-(trifluoromethyl)phenyl]furan-2-yl]methanamine |
InChI |
InChI=1S/C13H12F3NO/c1-17-8-11-6-7-12(18-11)9-2-4-10(5-3-9)13(14,15)16/h2-7,17H,8H2,1H3 |
InChI 键 |
BFLHNBLUWKEOGU-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=CC=C(O1)C2=CC=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


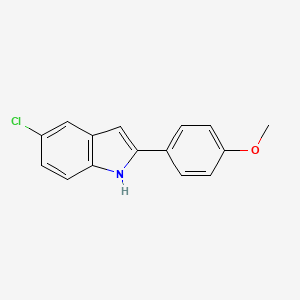
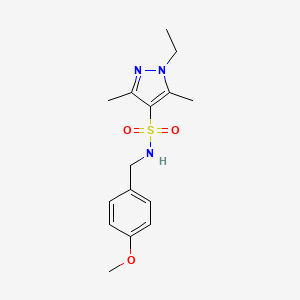
![methyl (3aS,4S,6S,6aS)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B15060261.png)
![2-[(1E)-3-[(2E)-1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-en-1-yl]-1-ethyl-3,3-dimethyl-5-sulfoindol-1-ium](/img/structure/B15060263.png)
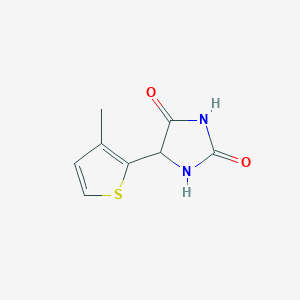
![5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid;methyl 2,2,2-trifluoroacetate](/img/structure/B15060267.png)

![6-Benzyl 1-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate](/img/structure/B15060276.png)
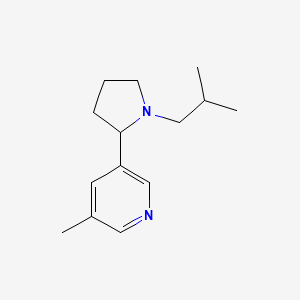
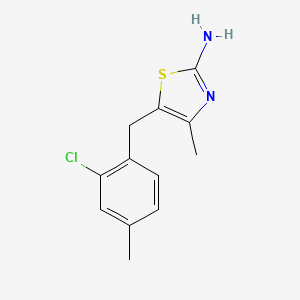
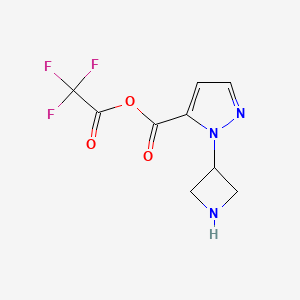
![2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B15060318.png)


